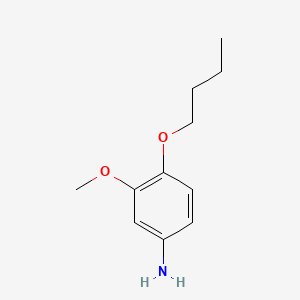
4-butoxy-3-methoxyaniline
Vue d'ensemble
Description
m-Anisidine, 4-butoxy-: is an organic compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol . It is a bioactive chemical, often used in various scientific research applications . This compound is a derivative of m-anisidine, which is known for its methoxy-containing aniline structure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of m-anisidine, 4-butoxy- typically involves the reaction of m-anisidine with butyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the methoxy group with the butoxy group .
Industrial Production Methods: Industrial production of m-anisidine, 4-butoxy- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: m-Anisidine, 4-butoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: It undergoes nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are used under basic conditions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: m-Anisidine, 4-butoxy- is used in the synthesis of various organic compounds, including dyes and pharmaceuticals. It serves as an intermediate in the preparation of complex molecules .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It has been used as a ligand in affinity chromatography for the purification of enzymes .
Medicine: Its bioactive properties make it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used in the formulation of coatings and adhesives .
Mécanisme D'action
The mechanism of action of m-anisidine, 4-butoxy- involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, affecting their activity and function. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . This inhibition can be reversible or irreversible, depending on the nature of the interaction .
Comparaison Avec Des Composés Similaires
m-Anisidine: A methoxy-containing aniline derivative with similar chemical properties.
p-Anisidine: Another isomer of anisidine with a methoxy group in the para position.
o-Anisidine: An isomer with the methoxy group in the ortho position.
Uniqueness: m-Anisidine, 4-butoxy- is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties. This modification enhances its solubility and reactivity, making it suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
104177-78-8 |
|---|---|
Formule moléculaire |
C11H17NO2 |
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
4-butoxy-3-methoxyaniline |
InChI |
InChI=1S/C11H17NO2/c1-3-4-7-14-10-6-5-9(12)8-11(10)13-2/h5-6,8H,3-4,7,12H2,1-2H3 |
Clé InChI |
XGLYMVHOEUAQJZ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)N)OC |
SMILES canonique |
CCCCOC1=C(C=C(C=C1)N)OC |
Apparence |
Solid powder |
Key on ui other cas no. |
104177-78-8 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
m-Anisidine, 4-butoxy- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















